molecular formula C20H18N2O3 B3861402 2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide

2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide

Cat. No.: B3861402
M. Wt: 334.4 g/mol
InChI Key: WLQNZOXWLUBZRW-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide is an organic compound with a complex structure that includes a furan ring, a hydroxyl group, and a diphenylacetamide moiety

Preparation Methods

The synthesis of 2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetamide with 5-methylfurfural under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide include:

These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15-12-13-18(25-15)14-21-22-19(23)20(24,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,24H,1H3,(H,22,23)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQNZOXWLUBZRW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Reactant of Route 2
2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Reactant of Route 3
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2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Reactant of Route 4
2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Reactant of Route 5
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2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Reactant of Route 6
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2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide

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